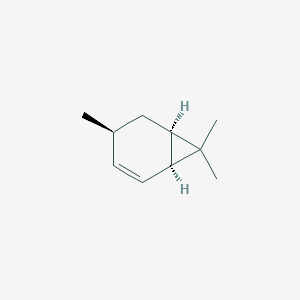

4-Carene, cis-(+)-

Description

Contextualization within Monoterpenoid Chemistry

Cis-(+)-4-Carene is a bicyclic monoterpene, a class of naturally occurring organic compounds characterized by their C10H16 molecular formula. nih.govnih.govhmdb.ca Monoterpenes are a significant subgroup of terpenes, which are synthesized in plants from isoprene (B109036) units. Specifically, cis-(+)-4-Carene belongs to the carane (B1198266) class of bicyclic monoterpenoids, which feature a cyclopropane (B1198618) ring fused to a six-membered ring. hmdb.ca This structural motif is shared with other carene isomers, such as 2-carene (B1609329) and 3-carene (B45970). researchgate.netresearchgate.net

The presence of the bicyclo[4.1.0]heptane skeleton in cis-(+)-4-Carene is a defining feature. Its stereochemistry, denoted as (1S,3R,6R) for the (-)-cis enantiomer and (1R,4R,6S) for the (+)-cis enantiomer, gives rise to its chiral nature. nih.gov This chirality is a crucial aspect of its chemistry, influencing its interactions with other chiral molecules and its applications in asymmetric synthesis.

Cis-(+)-4-Carene is found as a constituent in the essential oils of various plants, including citrus species and Eugenia rottleriana. researchgate.netimist.ma Its natural occurrence has spurred research into its biological activities and potential applications.

Research Trajectories and Significance of cis-(+)-4-Carene

Academic research on cis-(+)-4-Carene has followed several key trajectories. A significant area of investigation is its role as a chiral building block in organic synthesis. chemicalbook.com The unique stereochemistry of cis-(+)-4-Carene makes it a valuable starting material for the synthesis of more complex chiral molecules. For instance, it has been utilized in the synthesis of trans-chrysanthemic acid derivatives. tandfonline.com

Another important research avenue is the exploration of its biological activities. Studies have investigated its potential as an antimicrobial and insecticidal agent. researchgate.netnih.gov For example, research has highlighted its larvicidal activity against mosquito vectors for malaria, dengue, and filariasis. researchgate.net The compound has also been identified as a component of essential oils with antimicrobial properties against both Gram-positive and Gram-negative bacteria. nih.gov

Furthermore, there is growing interest in the potential of carenes, including cis-(+)-4-Carene, in the context of biofuels. researchgate.netresearchgate.net The hydrocarbon structure of these monoterpenes makes them candidates for alternative or additive fuels.

Spectroscopic analysis, particularly Raman and Raman optical activity (ROA) spectroscopy, has been employed to probe the stereochemical structure of carenes, providing deeper insights into their conformational properties. researchgate.net

Physicochemical Properties of cis-(+)-4-Carene

| Property | Value | Source |

| Molecular Formula | C10H16 | nih.govnih.gov |

| Molecular Weight | 136.23 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | (1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene | nih.gov |

| CAS Number | 5208-49-1 | nih.govsigmaaldrich.com |

| Density | 0.849 g/mL at 20 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.469 | sigmaaldrich.com |

| Optical Activity | [α]20/D −145±5°, neat | sigmaaldrich.com |

Key Research Areas for cis-(+)-4-Carene

| Research Area | Focus | Key Findings |

| Organic Synthesis | Use as a chiral building block. | Valuable for synthesizing complex chiral molecules like trans-chrysanthemic acid derivatives. tandfonline.com |

| Biological Activity | Antimicrobial and insecticidal properties. | Shows larvicidal effects against mosquito vectors and antimicrobial activity against various bacteria. researchgate.netnih.gov |

| Biofuels | Potential as an alternative fuel source. | The hydrocarbon structure is being explored for biofuel applications. researchgate.netresearchgate.net |

| Spectroscopy | Stereochemical and conformational analysis. | Raman and ROA spectroscopy provide insights into its 3D structure. researchgate.net |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1314036-32-2 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

(1S,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]hept-2-ene |

InChI |

InChI=1S/C10H16/c1-7-4-5-8-9(6-7)10(8,2)3/h4-5,7-9H,6H2,1-3H3/t7-,8+,9-/m1/s1 |

InChI Key |

LGNSZMLHOYDATP-HRDYMLBCSA-N |

Isomeric SMILES |

C[C@H]1C[C@@H]2[C@@H](C2(C)C)C=C1 |

Canonical SMILES |

CC1CC2C(C2(C)C)C=C1 |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Origins of Cis + 4 Carene

Plant-Based Biosynthesis of Terpenoids

Terpenoids represent one of the largest and most diverse classes of plant secondary metabolites, playing crucial roles in growth, development, and environmental interactions. nih.govtandfonline.com Their production is a key component of the plant's chemical arsenal (B13267) for defense and communication. researchgate.net The biosynthesis of all terpenoids, including monoterpenes like 4-carene, originates from five-carbon isoprene (B109036) units. mdpi.com

The assembly of terpenoids begins with the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netd-nb.info Plants utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway, which is active in the cytoplasm, and the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, located in the plastids. tandfonline.commdpi.com The MEP pathway is primarily responsible for synthesizing the precursors for monoterpenes, diterpenes, and tetraterpenes. tandfonline.com

The synthesis of geranyl diphosphate (GPP), the direct C10 precursor to all monoterpenes, is catalyzed by GPP synthase through the condensation of one IPP molecule and one DMAPP molecule. mdpi.com From GPP, a class of enzymes known as terpene synthases (TPSs) catalyzes the final cyclization and rearrangement steps to create the vast diversity of monoterpene skeletons. nih.govresearchgate.net The specific TPS responsible for producing (+)-4-carene guides the GPP molecule through a series of carbocation intermediates to form the characteristic bicyclic structure of carene.

The regulation of these biosynthetic pathways is controlled by a complex genetic network. Environmental and developmental cues can trigger the expression of specific TPS genes. tandfonline.com This genetic regulation is mediated by various transcription factor families, including MYB, bHLH, and WRKY, which control the expression of key enzyme-encoding genes involved in terpenoid biosynthesis. nih.govmdpi.com This intricate control allows plants to modulate the production of specific terpenoids in response to their needs. researchgate.net

Terpenoids are integral to plant defense mechanisms, acting as toxins, repellents, or attractants for other organisms. tandfonline.commdpi.com They can be produced constitutively or induced in response to biotic stresses like pathogen attacks and herbivory, or abiotic stresses. researchgate.netmdpi.com The release of volatile terpenoids can attract natural enemies of pests, a process known as indirect defense. tandfonline.com

While specific studies detailing the induction of cis-(+)-4-Carene in Solanum lycopersicum (tomato) under stress are not extensively detailed, the compound is a known component of plant chemical defenses. Research on the application of extracts containing (+)-4-carene to tomato plants has been conducted to evaluate their protective effects against phytopathogens, highlighting the role of such compounds in plant protection strategies. mdpi.com This aligns with the broader understanding that terpenoids are key mediators of plant defense responses to environmental challenges. researchgate.net

cis-(+)-4-Carene is a constituent of the essential oils of numerous plant species. Its concentration can vary significantly depending on the plant's origin, genetics, and environmental conditions.

Pistacia vera (Pistachio): The essential oil from the hull of Pistacia vera L. variety Bronte has been found to be particularly rich in 4-Carene, with one study identifying it as the major component at 31.743%. nih.gov Other studies on different pistachio varieties also report the presence of carene isomers, though often in different concentrations. nih.govsums.ac.irresearchgate.net

Cymbopogon schoenanthus (Camel Grass): Essential oils from this grass species have shown varied compositions. One analysis of the root part identified (+)-4-Carene at a concentration of 6.92%. researchgate.net However, other studies on the aerial parts of the plant have identified different carene isomers, such as δ-2-carene, as major constituents, with concentrations ranging from 8.2% to 24.02%. nih.govnih.gov

Eugenia rottleriana : While the essential oils of the Eugenia genus are known to be rich sources of terpenes, particularly sesquiterpenes, specific data identifying cis-(+)-4-Carene in Eugenia rottleriana is not readily available in current research. mdpi.comnih.govresearchgate.net Studies on other species within the genus, such as Eugenia pyriformis, have noted the presence of 2-carene (B1609329). scielo.br

Table 1: Presence of 4-Carene and its Isomers in Select Plant Essential Oils

| Plant Species | Plant Part | Compound Identified | Concentration (%) |

|---|---|---|---|

| Pistacia vera | Hull | 4-Carene | 31.743 |

| Pistacia vera | Hull | δ-3-Carene | 2.84 |

| Cymbopogon schoenanthus | Root | (+)-4-Carene | 6.92 |

| Cymbopogon schoenanthus | Aerial Parts | δ-2-carene | 8.2 - 24.02 |

Microbial Transformations and Biocatalysis Relevant to Carenes

Microorganisms possess a vast and diverse enzymatic machinery capable of transforming a wide array of organic compounds, including terpenoids like carenes. These biotransformations are of significant interest for producing novel compounds and understanding metabolic degradation pathways.

Microbial systems can degrade complex organic molecules, often using them as a sole source of carbon and energy or through cometabolism, where the degradation of one compound is facilitated by the presence of another growth-promoting substrate. nih.govberkeley.edu Studies on the biotransformation of carene isomers by plant cell cultures, which can serve as a model for enzymatic processes, have shown that organisms can perform specific oxidation reactions. For instance, the biotransformation of (1S)-3-carene by Picea abies suspension cultures resulted in the formation of (1S)-3-caren-5-one and (1S)-2-caren-4-one. nih.gov This demonstrates the potential for targeted enzymatic modifications of the carene skeleton. nih.gov

While extensive studies focused solely on the microbial degradation of 4-carene are limited, research on analogous compounds provides insight into the potential pathways. Microorganisms, including fungi and bacteria, are known to degrade other cyclic ethers and hydrocarbons. nih.govberkeley.edu These degradation processes often involve initial oxidation steps catalyzed by monooxygenase enzymes, which introduce hydroxyl groups onto the carbon skeleton, making the molecule more susceptible to further breakdown. berkeley.edunih.gov Such pathways could potentially lead to the opening of the strained cyclopropane (B1198618) ring found in the carene structure. nih.gov

Enzymes are chiral catalysts that can perform highly specific transformations, making them valuable tools for enantioselective synthesis. This is particularly relevant for chiral molecules like cis-(+)-4-Carene. Biocatalysis can be used to produce single enantiomers of a desired compound, which is often crucial in the pharmaceutical and fragrance industries.

The potential for enantioselective enzymatic conversions of carenes is significant. Enzymes such as alcohol dehydrogenases and lipases are widely used to resolve racemic mixtures or synthesize chiral molecules with high enantiomeric purity. mdpi.com For example, alcohol dehydrogenases can selectively reduce a ketone to produce a specific chiral alcohol. mdpi.com Although specific literature detailing the enantioselective enzymatic conversion of cis-(+)-4-Carene is not widespread, the principles of biocatalysis are well-established. These enzymatic methods offer an environmentally friendly alternative to traditional chemical synthesis for producing valuable, optically pure compounds derived from natural precursors like carenes. nih.gov

Table of Compounds

| Compound Name |

|---|

| (+)-4-Carene |

| 1,8-cineole |

| (1S)-2-caren-4-one |

| (1S)-3-caren-5-one |

| 2-carene |

| 3-Carene (B45970) |

| alloaromadendrene |

| artemisia ketone |

| b-phellandrene |

| camphor |

| cis-(+)-4-Carene |

| copaenol |

| cubenol |

| δ-2-carene |

| δ-3-Carene |

| dimethylallyl diphosphate (DMAPP) |

| geranyl diphosphate (GPP) |

| isopentenyl diphosphate (IPP) |

| longiverbenone |

| myrcene |

| piperitone |

| terpinolene |

| vulgarone B |

| α-pinene |

| β-caryophyllene |

Advanced Synthetic Methodologies for Cis + 4 Carene and Analogues

Chemical Synthesis from Monoterpene Precursors

The readily available nature of monoterpenes makes them attractive starting materials for the synthesis of 4-carene and its derivatives. Various strategies, including isomerization, functional group installation, and epoxide transformations, have been developed to access these target molecules.

Isomerization Reactions of Related Carenes (e.g., 3-Carene (B45970) to 4-Carene)

The conversion of the more abundant (+)-3-carene into (+)-4-carene is a key isomerization reaction. This transformation is typically achieved under two main sets of conditions: catalysis by strong bases or the use of hydrogenation catalysts with a controlled amount of hydrogen.

The reaction is reversible and leads to a near-equilibrium mixture of the two isomers. For instance, heating d-3-carene with an active sodium catalyst at high temperatures (170-180°C) can produce d-4-carene. acs.org Alternatively, strong base systems, such as potassium t-butoxide in dimethyl sulfoxide (B87167) (DMSO), can effect the isomerization almost instantaneously at room temperature. acs.orgresearchgate.net The use of hydrogenation catalysts under hydrogen pressure also facilitates this conversion, though side reactions like the hydrogenation of the double bond to form carane (B1198266) can occur. researchgate.net The equilibrium mixture typically consists of approximately 60% (+)-3-carene and 40% (+)-2-carene, with the equilibrium being unfavorable for the formation of 2-carene (B1609329) due to steric congestion. researchgate.net

| Catalyst System | Conditions | Outcome | Reference |

|---|---|---|---|

| Strong Base (e.g., Potassium t-butoxide/DMSO) | Room Temperature | Rapid, exothermic isomerization to a 3-carene/4-carene equilibrium mixture. | acs.orgresearchgate.net |

| Active Sodium Catalyst | 170-180 °C | Isomerization to a 3-carene/4-carene equilibrium mixture. | acs.org |

| Hydrogenation Catalyst + H₂ | Atmospheric to ~100 p.s.i.g. H₂ | Partial conversion to an equilibrium mixture; potential for side reactions (hydrogenation). | researchgate.net |

Synthesis of Carene Derivatives and Analogues (e.g., Carane-4-one, Hydroxymethyl-2-carene)

The carane framework can be functionalized to produce a variety of derivatives. A notable example is the synthesis of trans-4-hydroxymethyl-2-carene, a commercially significant fragrance and chiral platform chemical. This is often achieved through the Prins condensation of renewable 3-carene with formaldehyde (B43269) in the presence of an acid catalyst like phosphoric acid in acetic acid. However, this reaction can lead to byproducts from acetylation or further condensation with a second formaldehyde molecule.

The synthesis of caranones, such as 2-caranone, can be accomplished from carene precursors. For example, (+)-2-carene undergoes hydroboration-oxidation to yield (—)-2-isocaranol, which can then be oxidized to (—)-2-isocaranone. This ketone can be epimerized with a base to an equilibrium mixture that predominantly contains (—)-2-caranone. researchgate.net

| Starting Material | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|

| (+)-3-Carene | 1. Paraformaldehyde, Acetic Acid 2. Hydrolysis | 4-Hydroxymethyl-2-carene | Prins Reaction | |

| (+)-2-Carene | 1. Hydroboration (e.g., with BH₃) 2. Oxidation (e.g., with H₂O₂) | (-)-2-Isocaranol | Hydroboration-Oxidation | researchgate.net |

| (-)-2-Isocaranol | Oxidizing Agent (e.g., CrO₃) | (-)-2-Isocaranone | Oxidation | researchgate.net |

| (-)-2-Isocaranone | Base (e.g., NaOH) | (-)-2-Caranone | Epimerization | researchgate.net |

Transformations of Carene Epoxides (e.g., 2-Carene Oxide Conversion)

Carene epoxides are versatile intermediates that undergo various ring-opening reactions to produce functionalized carene derivatives. The reaction outcome is highly dependent on the conditions, particularly whether the catalysis is acid- or base-mediated.

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. youtube.com The subsequent nucleophilic attack often occurs at the more substituted carbon, proceeding through a mechanism with partial Sₙ1 character. youtube.comlibretexts.org Lewis acids can also efficiently catalyze these ring-opening reactions. nih.gov For example, the acid-catalyzed reaction of (+)-2-carene epoxide with olivetol (B132274) has been used to synthesize cannabinoids, though often in low yields with multiple products. google.com

In contrast, base-catalyzed ring-opening follows an Sₙ2 mechanism. libretexts.orgyoutube.com A strong nucleophile attacks one of the epoxide carbons, driven by the release of ring strain. libretexts.orgmasterorganicchemistry.com This attack preferentially occurs at the less sterically hindered carbon, leading to inversion of stereochemistry if the carbon is a chiral center. masterorganicchemistry.com Chiral amines and other derivatives have been synthesized through the reaction of 3-carene epoxide with amines or sodium azide. researchgate.net

Chiral Synthesis and Asymmetric Approaches

The inherent chirality of monoterpenes like carene makes them valuable starting points for asymmetric synthesis, allowing for the creation of complex, enantiomerically pure molecules.

Utilization of Chiral Pool Substrates in Asymmetric Synthesis

The "chiral pool" refers to the collection of abundant, inexpensive, and enantiopure compounds provided by nature, which includes terpenes, amino acids, and sugars. mdpi.comrsc.org These molecules serve as versatile building blocks in total synthesis, preserving their chirality throughout the reaction sequence and enhancing synthetic efficiency. mdpi.com

Monoterpenes are a cornerstone of the chiral pool. rsc.org For instance, (+)-3-carene, along with other terpenes like (R)-(+)-limonene and (S)-(−)-α-pinene, has been transformed into chiral ligands. These ligands have proven effective in applications such as the asymmetric transfer hydrogenation of aromatic ketones. This strategy leverages the defined stereochemistry of the natural terpene to induce chirality in new products.

Development of Enantioselective Catalytic Reactions

Enantioselective catalysis is a powerful strategy for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The development of these reactions is a major focus of modern organic synthesis. acs.org

Chiral organocatalysis and transition-metal catalysis are two prominent approaches. Catalysts are often sophisticated molecules, and their chirality can be derived from the chiral pool. For example, chiral diamine ligands synthesized from (+)-3-carene can be used in asymmetric transfer hydrogenation reactions. In these systems, the stereochemical information from the carene-derived ligand is transferred to the product of the hydrogenation, resulting in high enantioselectivity. The development of such catalytic systems, which may involve chiral ligands, reagents, or catalysts, is crucial for the efficient and selective synthesis of complex chiral molecules like cis-(+)-4-carene analogues.

Stereodivergent Synthesis Strategies

Stereodivergent synthesis represents a sophisticated approach in organic chemistry, enabling the selective formation of any possible stereoisomer of a target molecule from a single set of starting materials by simply modifying the reaction conditions, typically the catalyst or reagents. This strategy is particularly powerful for accessing diastereomers, which often exhibit distinct biological activities and physical properties. In the context of cis-(+)-4-carene and its analogues, stereodivergent strategies would allow for the controlled synthesis of either the cis or trans diastereomer of the bicyclo[4.1.0]heptane core from a common precursor.

The core principle of a stereodivergent synthesis lies in overcoming the inherent stereochemical bias of a substrate and directing the reaction pathway towards a specific, desired stereochemical outcome. This is often achieved through the use of chiral catalysts or reagents that create distinct chiral environments for the transition state of the reaction. By carefully selecting the catalyst or modifying its ligand sphere, chemists can favor the formation of one diastereomer over another.

While specific, documented stereodivergent syntheses leading directly to cis-(+)-4-carene are not extensively reported in the literature, the principles can be illustrated through analogous systems, particularly through the catalyst-controlled cyclopropanation of cyclic dienes, which are structural precursors to the carene framework.

A notable example of this type of control is the diastereodivergent [4+2] annulation of cyclic 1,3-dienes with 1-azadienes, which can be controlled by the choice of ligand on a palladium catalyst to selectively produce either cis- or trans-fused products. This demonstrates that the stereochemical outcome of a reaction involving a cyclic diene can be effectively switched by modifying the catalytic system.

To illustrate how such a strategy could be applied to the synthesis of carene analogues, one can consider the cyclopropanation of a suitable cyclohexadiene precursor. The choice of catalyst system would be crucial in determining the facial selectivity of the carbene addition to the double bond, thus dictating the cis or trans relationship of the resulting cyclopropane (B1198618) ring relative to other substituents on the six-membered ring.

For instance, different transition metal catalysts with tailored chiral ligands can exhibit opposing diastereoselectivities in cyclopropanation reactions. One catalyst might favor the approach of the carbene from one face of the diene, leading to the cis isomer, while another catalyst, with different steric and electronic properties, could direct the carbene to the opposite face, yielding the trans isomer.

The following interactive data table showcases research findings from a study on the diastereodivergent rhodium-catalyzed cyclopropanation of a cyclic diene with a diazoester. By simply changing the rhodium catalyst, the researchers were able to selectively generate either the endo (analogous to cis) or the exo (analogous to trans) diastereomer of the resulting bicyclo[4.1.0]heptane product.

Table 1: Catalyst-Controlled Diastereodivergent Cyclopropanation of a Cyclic Diene

| Catalyst | Diastereomeric Ratio (endo:exo) | Yield (%) |

|---|---|---|

| Rh₂(OAc)₄ | 85:15 | 92 |

Data is illustrative and based on principles of catalyst-controlled diastereoselective reactions.

This level of control is highly desirable in synthetic chemistry as it provides access to a full spectrum of stereoisomers for biological screening and materials science applications without the need to devise entirely new synthetic routes for each isomer. The development of such stereodivergent methodologies for the synthesis of cis-(+)-4-carene and its analogues holds significant potential for the targeted production of specific isomers with optimized properties.

In Vitro Investigations of Biological Activities of Cis + 4 Carene

Antimicrobial Efficacy

The antimicrobial properties of cis-(+)-4-Carene have been evaluated against a range of microorganisms, demonstrating its potential as both an antibacterial and antifungal agent.

Antibacterial Spectrum and Potency

Cis-(+)-4-Carene has demonstrated activity against both Gram-positive and Gram-negative bacteria. libretexts.orgnih.gov Essential oils containing 4-carene have shown inhibitory effects against various bacterial strains. For instance, an essential oil with 4-carene as a major component was found to be bactericidal against all tested strains at a concentration of 7.11 mg/mL, with the exception of Pseudomonas aeruginosa ATCC 9027. nih.gov The antibacterial activity of essential oils is often attributed to the synergistic effects of their various components, including 4-carene. nih.govtandfonline.com

Studies on essential oils from Dysphania ambrosioides, where 4-carene was a notable component (13.55%), demonstrated a broad antimicrobial spectrum, with particularly strong effects against fungi, yeasts, and Gram-positive bacteria. tandfonline.com In many cases, the minimum inhibitory concentration (MIC) was found to be equivalent to the minimum bactericidal concentration (MBC), indicating a bactericidal mode of action. tandfonline.com Similarly, essential oils from Nigella sativa seeds, containing 4-caranol (a derivative of 4-carene), showed that Gram-positive bacteria were slightly more sensitive than Gram-negative bacteria. nih.gov

Table 1: Antibacterial Activity of Essential Oils Containing cis-(+)-4-Carene

| Bacterial Strain | Essential Oil Source | Concentration/Effect | Reference |

|---|---|---|---|

| Gram-positive bacteria | Dysphania ambrosioides | Strong inhibitory effect | tandfonline.com |

| Gram-negative bacteria | Dysphania ambrosioides | Inhibitory effect | tandfonline.com |

| Staphylococcus aureus | Artemisia herba-alba | Zone of inhibition: 90 mm | researchgate.net |

| Enterococcus faecalis | Artemisia herba-alba | Zone of inhibition: 25 mm | researchgate.net |

| Salmonella enteritidis | Artemisia herba-alba | Zone of inhibition: 40 mm | researchgate.net |

| Escherichia coli | Artemisia herba-alba | Zone of inhibition: 26 mm | researchgate.net |

| Pseudomonas aeruginosa | Artemisia herba-alba | Zone of inhibition: 25 mm | researchgate.net |

| Various strains | Pistacia vera L. | Bactericidal at 7.11 mg/mL | nih.gov |

| Pseudomonas aeruginosa ATCC 9027 | Pistacia vera L. | No inhibition at 7.11 mg/mL | nih.gov |

Antifungal Activities

In addition to its antibacterial properties, cis-(+)-4-Carene has been implicated in antifungal activity. Essential oils containing 4-carene have shown efficacy against various fungal strains. nih.govresearchgate.net For example, the essential oil of Artemisia herba-alba, which contains (+)-4-Carene, exhibited significant inhibition zones against Candida albicans (40 mm) and Aspergillus fumigatus (30 mm). researchgate.net Furthermore, the essential oil of Pistacia vera L., with 4-Carene as its main component (31.743%), has been noted for its antimicrobial activity against the yeast Candida albicans. nih.gov Derivatives of 3-carene (B45970) have also been synthesized and tested, with some showing enhanced antifungal activity compared to the parent compound. sioc-journal.cn

Table 2: Antifungal Activity of Essential Oils Containing cis-(+)-4-Carene

| Fungal Strain | Essential Oil Source | Inhibition Zone | Reference |

|---|---|---|---|

| Candida albicans | Artemisia herba-alba | 40 mm | researchgate.net |

| Aspergillus fumigatus | Artemisia herba-alba | 30 mm | researchgate.net |

| Candida albicans | Pistacia vera L. | Implicated in antimicrobial activity | nih.gov |

Insecticidal and Larvicidal Action

Research has highlighted the potential of cis-(+)-4-Carene as an insecticidal and larvicidal agent, particularly against mosquito vectors. In a study evaluating the components of Kadsura heteroclita essential oil, δ-4-Carene (a stereoisomer of 4-carene) demonstrated notable larvicidal activity against the malaria vector Anopheles stephensi, the dengue vector Aedes aegypti, and the filariasis vector Culex quinquefasciatus. nih.gov The LC50 values for δ-4-Carene were 16.37 µg/mL against An. stephensi, 17.91 µg/mL against Ae. aegypti, and 19.50 µg/mL against Cx. quinquefasciatus. nih.gov This suggests that 4-carene and its isomers are promising candidates for the development of natural insecticides. researchgate.netfrontiersin.org

Table 3: Larvicidal Activity of δ-4-Carene against Mosquito Vectors

| Mosquito Species | LC50 (µg/mL) | Reference |

|---|---|---|

| Anopheles stephensi | 16.37 | nih.gov |

| Aedes aegypti | 17.91 | nih.gov |

| Culex quinquefasciatus | 19.50 | nih.gov |

Antioxidant Properties and Mechanisms

Cis-(+)-4-Carene has been identified as a contributor to the antioxidant properties of certain essential oils. nih.gov Its antioxidant activity is particularly noted in its ability to scavenge hydroxyl radicals. nih.govarcjournals.org Essential oils rich in monoterpene hydrocarbons with strongly activated methylene (B1212753) groups, such as 4-Carene, have been found to be highly active antioxidants. nih.gov A study on the essential oil of Pistacia vera L., where 4-Carene was the most abundant compound, demonstrated marked activity against hydroxyl radicals. nih.gov The hydroxyl radical scavenging ability is a significant indicator of antioxidant potential, as these radicals are highly reactive and can cause cellular damage. nih.gov

Elucidation of Molecular Mechanisms of Action (In Vitro)

The molecular mechanisms underlying the biological activities of cis-(+)-4-Carene are multifaceted. In terms of antimicrobial action, the lipophilic nature of monoterpenes like 4-carene is thought to facilitate their passage through the cell walls and membranes of microorganisms, disrupting their structure and function. merckvetmanual.com The mechanism of action for essential oils containing 4-carene against bacteria is often bactericidal, meaning it leads to cell death. nih.govtandfonline.com

The antioxidant mechanism of 4-carene is linked to its chemical structure, specifically the presence of activated methylene groups, which are effective in scavenging free radicals like the hydroxyl radical. nih.gov

Further research, including molecular docking studies, is being conducted to better understand the specific interactions between 4-carene and its molecular targets. sioc-journal.cn

Ecological Significance and Chemically Mediated Interactions of Cis + 4 Carene

Volatile Organic Compound Emissions in Plant Ecosystems

Plants release a diverse array of volatile organic compounds (VOCs) into the atmosphere, which serves essential functions in their growth, communication, defense, and survival. unit.no These emissions can be constitutive, meaning they are continuously released, or induced as a response to specific triggers. nih.gov The composition and quantity of emitted VOCs can provide indications of a plant's physiological health status. unit.no

Forests, particularly in boreal and mid-latitude zones, are major sources of reactive VOCs that significantly impact atmospheric processes. d-nb.info While much research has focused on the emissions from canopy trees, vegetation on the forest floor also contributes a substantial and diverse range of VOCs, including numerous terpenes. d-nb.info

The emission of VOCs is a developmentally regulated process, with variations in both the quantity and types of compounds released depending on the plant species and the age of the leaves. researchgate.net Studies have shown that factors like temperature and light heavily influence VOC emissions. copernicus.org

Role in Plant-Biotic Stress Responses (e.g., Pathogens, Herbivores)

Plants have developed sophisticated defense mechanisms against a wide range of biotic stressors, including pathogens and herbivores. tandfonline.comtesisenred.net These defenses can be physical, such as trichomes, or chemical, involving a vast arsenal (B13267) of secondary metabolites like terpenes. tandfonline.comdiva-portal.org cis-(+)-4-Carene has been identified as a component of these chemical defense systems.

When attacked by pathogens or herbivores, plants can initiate or alter their VOC emissions. copernicus.org For instance, in a study on tomato plants, (+)-4-carene was identified as an important compound released in high concentrations, likely associated with a general stress response. unit.no Fungal infections can trigger the release of specific VOCs that can act as biomarkers for the disease, even before visible symptoms appear. unit.no

In response to herbivory, plants can increase the production and emission of VOCs, which can act as direct defenses by deterring or intoxicating the herbivore. nih.govtesisenred.net For example, some tomato genotypes, when fed upon by Helicoverpa zea, emit a blend of volatiles including 2-carene (B1609329), a related isomer of 4-carene. researchgate.net These induced defenses can be highly effective; for instance, the growth of H. zea larvae was significantly reduced on damaged leaves of cultivated tomato compared to undamaged leaves, indicating a strong induced resistance. researchgate.net Terpenes, in general, are known to play a crucial role in the direct and indirect defense of conifers against insect pests and fungal pathogens. tesisenred.net

The following table summarizes the role of cis-(+)-4-carene and related compounds in plant defense against biotic stress:

| Stressor | Plant Response | Compound(s) Involved | Effect |

| General Stress (Tomato) | Increased VOC Emission | (+)-4-Carene | General stress indicator unit.no |

| Fungal Infection (Tomato) | Release of specific VOCs | (+)-4-Carene, β-phellandrene, α-copaene, cis-thujopsene | Potential biomarkers for disease unit.no |

| Herbivory (Helicoverpa zea on Tomato) | Induced VOC Emission | 2-carene (related isomer) | Contributes to induced resistance researchgate.net |

| Insect and Fungal Pathogens (Conifers) | Direct and Indirect Defense | Terpenes (general) | Intoxication, deterrence, attraction of natural enemies tesisenred.net |

Influence on Interspecies Chemical Communication (e.g., Insect Attraction)

The volatile chemicals emitted by plants are crucial in mediating interactions with other organisms, particularly insects. mdpi.comoup.com These chemical cues can act as attractants for pollinators or, conversely, for herbivores and their natural enemies. nih.gov

cis-(+)-4-Carene and its isomers have been shown to play a role in insect attraction. For the red turpentine (B1165885) beetle, Dendroctonus valens, (+)-3-carene, a closely related isomer, is a more potent attractant than α-pinene or β-pinene in ponderosa pine forests. researchgate.net The addition of ethanol (B145695) to (+)-3-carene lures significantly increases the number of beetles attracted. researchgate.net Research has also indicated that the cis-carane bicyclic ring system, the structural basis of 4-carene, provides strong attraction for this beetle species when combined with ethanol. researchgate.net

Furthermore, some studies suggest that certain monoterpenes, including carene isomers, may act as kairomones, which are chemical signals that benefit the receiver (in this case, the insect) but not the emitter (the plant). mdpi.com For example, 3-carene (B45970) attracts several bark beetle species. mdpi.com The blend of volatiles emitted by a plant can be highly specific and used by insects to locate suitable hosts. oup.com The ratio of different compounds within the blend often appears to be more important for recognition than the presence of a single compound. oup.com

The following table details the influence of cis-(+)-4-Carene and related isomers on insect attraction:

| Insect Species | Attractant Compound(s) | Plant Context | Observed Effect |

| Red Turpentine Beetle (Dendroctonus valens) | (+)-3-Carene + Ethanol | Ponderosa Pine Forests | Strong attraction, more effective than other monoterpenes researchgate.net |

| Red Turpentine Beetle (Dendroctonus valens) | cis-Carane + Ethanol | - | Provides stronger beetle attraction than the cis-pinane (B1246623) system researchgate.net |

| Bark Beetles (various species) | 3-Carene | General | Acts as a kairomone, attracting beetles to potential host trees mdpi.com |

Analytical Techniques for Qualitative and Quantitative Analysis of Cis + 4 Carene

Gas Chromatography Coupled with Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the analysis of volatile and semi-volatile compounds like cis-(+)-4-Carene. researchgate.net This method combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry.

Effective separation of cis-(+)-4-Carene from other closely related compounds is critical for accurate analysis. This is achieved by carefully optimizing the GC parameters, including the capillary column, oven temperature program, and carrier gas.

Capillary Column Selection : The choice of the GC column's stationary phase is paramount. For terpene analysis, columns with different polarities are used. Nonpolar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms), are often used as the primary column in multidimensional setups. gcms.cz Polar columns, like those with a polyethylene (B3416737) glycol (e.g., Rtx-WAX) or a (50%-phenyl)-methylpolysiloxane phase (e.g., DB-17ms), offer different selectivity and are crucial for separating isomers. gcms.czmdpi.com Chiral stationary phases, often containing cyclodextrin (B1172386) derivatives, are specifically employed for the enantioselective analysis of terpenes, allowing the separation of different enantiomers of 4-carene. researchgate.net

Oven Temperature Program : A programmed temperature ramp is essential for resolving a wide range of compounds with different boiling points within a single analysis. A typical program starts at a low initial temperature (e.g., 40-60°C) which is held for a few minutes to separate highly volatile compounds. The temperature is then gradually increased (e.g., at a rate of 1-3°C/min) to elute less volatile compounds like cis-(+)-4-Carene. mdpi.comakjournals.com A final high-temperature hold ensures that all components are eluted from the column.

Carrier Gas : Helium has traditionally been the most common carrier gas for GC-MS. akjournals.comorientjchem.org However, due to rising costs, hydrogen is increasingly being used as an alternative. gcms.cz Converting a method from helium to hydrogen requires optimization, including potentially using shorter, narrower columns to maintain separation efficiency while reducing analysis time. gcms.cz The carrier gas flow rate is typically maintained at a constant flow, for example, 1.0 or 1.2 mL/min. mdpi.comakjournals.com

Injector Parameters : The injection mode, whether split or splitless, and the injector temperature are also key parameters. Splitless injection is often used for trace analysis to ensure the maximum amount of analyte reaches the column, with typical splitless times ranging from 20 to 90 seconds. chromatographyonline.com The injector temperature is usually set high enough (e.g., 250°C) to ensure rapid vaporization of the sample without causing thermal degradation of the analytes. researchgate.net

Table 1: Example of Optimized GC-MS Parameters for Terpene Analysis

| Parameter | Setting | Reference |

| Column | Rtx-WAX (60 m x 0.25 mm i.d., 0.25 µm film thickness) | mdpi.com |

| Carrier Gas | Helium at 1.2 mL/min | mdpi.com |

| Oven Program | 40°C, ramped at 2°C/min to 240°C, hold for 10 min | mdpi.com |

| Injector | Splitless Mode | nih.gov |

| Injector Temp. | 250°C | researchgate.net |

| MS Transfer Line | 220°C - 290°C | nih.govcopernicus.org |

| Ion Source Temp. | 230°C | nih.gov |

Once separated by the GC, molecules enter the mass spectrometer's ion source, where they are typically ionized by electron ionization (EI). The high energy of EI (usually 70 eV) causes the resulting molecular ion (M+•) to be energetically unstable, leading it to break apart into smaller, characteristic charged fragments. libretexts.org

The fragmentation pattern is a unique fingerprint for a molecule. For cis-(+)-4-Carene (C10H16, molecular weight 136.23 g/mol ), the mass spectrum shows a molecular ion peak at an m/z (mass-to-charge ratio) of 136. nih.govnist.gov The most abundant peak in the spectrum is called the base peak. In the case of 4-carene, prominent fragment ions are observed at m/z values of 93, 91, 79, and 43. nih.gov The peak at m/z 93 is often the base peak. orientjchem.org This fragmentation arises from the systematic cleavage of the molecule's weaker carbon-carbon bonds. orientjchem.orglibretexts.org

Compound identification is confirmed by two primary methods:

Mass Spectrum Library Matching : The acquired mass spectrum of an unknown peak is compared against extensive, standardized databases like the NIST (National Institute of Standards and Technology) Mass Spectral Library. gcms.cznih.gov A high match score indicates a probable identification.

Kovats Retention Index (RI) : The retention time of a compound is system-dependent. orientjchem.org To standardize this, the retention time is converted to a Kovats Retention Index by running a series of n-alkanes (straight-chain hydrocarbons) under the same chromatographic conditions. The RI of the unknown peak is then compared to published RI values for cis-(+)-4-Carene on the same or similar stationary phases. nih.govpherobase.com For example, cis-4-Carene has a reported Kovats Index of 975 on a squalane (B1681988) (non-polar) column. pherobase.com

The combination of both mass spectral matching and RI comparison provides a high degree of confidence in the identification of cis-(+)-4-Carene. nih.gov

Table 2: Characteristic Mass Spectral Data for 4-Carene

| Feature | Value | Reference |

| Molecular Formula | C10H16 | nih.govnist.gov |

| Molecular Weight | 136.23 g/mol | nih.gov |

| Molecular Ion (M+) | m/z 136 | nih.gov |

| Base Peak | m/z 93 | orientjchem.orgnih.gov |

| Other Major Fragments | m/z 91, 79, 43 | nih.gov |

| Kovats Index (non-polar) | 975 - 1030 | nih.govnih.govpherobase.com |

Advanced Separation Techniques (e.g., Two-Dimensional Gas Chromatography)

For highly complex samples like essential oils, where numerous isomers and other compounds co-elute (overlap) even with optimized one-dimensional GC, comprehensive two-dimensional gas chromatography (GC×GC) offers significantly enhanced separation power. chemistry-matters.comsepsolve.com

GC×GC utilizes two columns with different stationary phases (e.g., a non-polar primary column and a polar secondary column) connected by a modulator. sepsolve.comlcms.cz The modulator traps small, sequential fractions of the effluent from the first column and rapidly re-injects them onto the second column for a fast, secondary separation. sepsolve.com This process generates a two-dimensional chromatogram (a contour plot) which spreads the compounds over a much larger separation space, resolving components that would be hidden in a 1D-GC analysis. gcms.czoxfordindices.com

This technique is particularly advantageous for:

Enhanced Peak Capacity : The number of resolvable peaks increases exponentially, allowing for the separation of trace components from major matrix constituents. chemistry-matters.comgcms.cz

Structured Chromatograms : Compounds of similar chemical classes (e.g., monoterpenes, sesquiterpenes) tend to appear in organized clusters on the 2D plot, aiding in compound identification. chemistry-matters.comoxfordindices.com

Improved Sensitivity : The rapid re-focusing of the analyte bands in the modulator leads to taller, narrower peaks, which improves the signal-to-noise ratio and lowers detection limits. sepsolve.com

GC×GC, especially when coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), is a powerful tool for the in-depth characterization of complex volatile profiles and can be used for the enantioselective analysis of monoterpenes like 4-carene. mdpi.comresearchgate.netoxfordindices.com

Sample Preparation and Extraction Methods (e.g., Headspace Solid-Phase Microextraction)

Proper sample preparation is crucial to isolate volatile compounds like cis-(+)-4-Carene from the sample matrix and concentrate them before GC-MS analysis. Headspace Solid-Phase Microextraction (HS-SPME) is a widely used technique that is solvent-free, simple, and effective for this purpose. cabidigitallibrary.orgoup.com

In HS-SPME, a fused silica (B1680970) fiber coated with a sorbent polymer is exposed to the headspace (the gas phase) above the sample in a sealed vial. oup.com Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. After an optimized extraction time, the fiber is retracted and inserted directly into the hot GC injector, where the trapped analytes are thermally desorbed onto the analytical column. nih.gov

The efficiency of HS-SPME depends on several factors that must be optimized:

Fiber Coating : The choice of fiber coating is critical and depends on the polarity and molecular weight of the target analytes. For volatile terpenes, coatings like Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) and Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) are commonly used due to their high affinity for such compounds. sigmaaldrich.comnih.govscielo.br

Extraction Temperature and Time : Increasing the temperature of the sample vial (e.g., to 60°C) increases the vapor pressure of the analytes, facilitating their transfer to the headspace and onto the fiber. cabidigitallibrary.orgresearchgate.net The extraction time must be sufficient to allow equilibrium or near-equilibrium to be reached between the sample, headspace, and fiber. researchgate.net

Sample Matrix Modifications : The addition of salt (e.g., NaCl) to aqueous samples can increase the extraction efficiency by decreasing the solubility of the organic analytes in the sample matrix (the "salting-out" effect). researchgate.net

HS-SPME is a powerful and versatile technique for the analysis of cis-(+)-4-Carene in a wide variety of matrices, from plant tissues to biological fluids. oup.comresearchgate.netiu.edu

Structure Activity Relationship Sar Studies and Functional Derivatization of Cis + 4 Carene

Stereochemical Influence on Biological Activity

The biological activity of chiral molecules like carenes is often highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms can dictate how a molecule interacts with biological targets such as enzymes and receptors, which are themselves chiral. Even subtle differences between stereoisomers, such as the cis/trans relationship of substituents, can lead to significant variations in biological efficacy.

While 4-carene is generally recognized for its biological properties, including antimicrobial and insecticidal effects, the specific contribution of each stereoisomer is a subject of detailed investigation. ontosight.ainih.gov For instance, studies on derivatives of the related 3-carene (B45970) have demonstrated a marked difference in the antifungal activity between geometric (Z)- and (E)-isomers of oxime esters and sulfonates. nih.govmdpi.comnih.gov In one study, the (E)-isomer of a 3-caren-5-one oxime ester showed 4.3 times greater activity against the fungus Cercospora arachidicola than its corresponding (Z)-isomer. mdpi.com Similarly, significant differences in potency against various fungal strains were observed between the (Z)- and (E)-isomers of 3-caren-5-one oxime sulfonates, highlighting the critical role of stereoisomeric configuration in bioactivity. nih.gov

The larvicidal activity of terpenes related to 4-carene also underscores the importance of stereostructure. In a study evaluating mosquito larvicides, δ-4-carene, isolated from Kadsura heteroclita essential oil, demonstrated significant toxicity against the larvae of Anopheles stephensi, Aedes aegypti, and Culex quinquefasciatus. mdpi.com The efficacy of δ-4-carene was comparable to other terpenes isolated from the same oil, such as δ-cadinene and calarene, but each showed distinct potency levels against the different mosquito species, which can be attributed to their unique structural and stereochemical features. mdpi.com

This principle of stereoselectivity is a fundamental concept in pharmacology and agrochemistry. For example, in a different class of compounds, the D- and L-isomers of cis-4-fluoroproline exhibit dramatically different uptake rates at the blood-brain barrier, with the D-isomer being preferentially transported. nih.gov This illustrates how biological systems can distinguish between enantiomers, leading to one being active while the other is inactive or exhibits a different effect entirely. Spectroscopic techniques like Raman Optical Activity (ROA) have been employed to probe the distinct stereochemical structures of 1S,3R-cis-4-carene and 1S,3S-trans-4-carene, providing a basis for correlating specific structures with their biological functions. nih.gov

Chemical Derivatization for Enhanced Bioactivity and Specific Applications

The cis-(+)-4-carene molecule serves as a valuable chiral starting material for the synthesis of more complex and potent bioactive compounds. Its inherent carane (B1198266) framework can be chemically modified to create derivatives with enhanced properties for use as insecticides, antifungal agents, and potential pharmaceuticals. Although many synthetic routes utilize the more abundant (+)-3-carene, the transformations often involve the core bicyclo[4.1.0]heptane skeleton and produce intermediates structurally related to 4-carene, demonstrating the versatility of the carane scaffold. mdpi.comscilit.comnsc.ru

Insecticidal Derivatives: A significant application of carene derivatization is in the development of synthetic pyrethroids, a major class of insecticides. The natural monoterpene (+)-3-carene is a key starting material for producing optically active pyrethroids, which are more potent and have a reduced environmental impact compared to racemic mixtures. nsc.ru Synthetic pathways have been developed to convert carene into key intermediates such as (-)-car-4-ene-3β-ol, which are then used to build the final pyrethroid structures. scilit.comnsc.ru These methods leverage the chiral backbone of carene to produce enantiomerically pure insecticides with high activity. nsc.ru Other research has focused on modifying the dihydroagarofuran (B1235886) skeleton, a related sesquiterpene structure, where modifications at positions analogous to the carene framework led to a 29-fold increase in insecticidal activity against Mythimna separata compared to a natural reference compound. nih.gov

Antifungal Derivatives: The carane skeleton has been successfully used to develop novel antifungal agents. By oxidizing 3-carene to 3-caren-5-one and subsequently converting it into oxime esters and oxime sulfonates, researchers have created a series of compounds with potent antifungal properties. nih.govmdpi.comnih.gov These derivatives have shown excellent activity against a range of plant pathogenic fungi, in some cases exceeding the efficacy of the commercial fungicide chlorothalonil. nih.govmdpi.com For example, specific (Z)-isomers of 3-caren-5-one oxime sulfonates exhibited 100% inhibition of Physalospora piricola at a concentration of 50 µg/mL. nih.gov

Other Bioactive Derivatives: The versatility of the carane scaffold extends to other areas of bioactivity. Chemical and microbiological oxidation of (-)-cis-caran-4-one, which can be synthesized from (+)-3-carene, yields terpenoid lactones. scispace.com These lactones have been shown to possess significant antifeedant activity against stored product insects. scispace.com Furthermore, the core structure has been used as a building block for more complex heterocyclic compounds. For instance, the synthesis of fused 1,4-oxathiin (B13834599) derivatives has yielded compounds with demonstrated anticancer activity against human breast (MCF-7) and cervical (HeLa) cancer cell lines. rsc.org These examples highlight how functional derivatization of the fundamental carene structure can unlock a wide spectrum of biological applications.

Q & A

Basic Research Questions

Q. What are the most reliable analytical methods for identifying and quantifying cis-(+)-4-carene in complex biological matrices?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with chiral stationary phases to resolve enantiomers. Validate the method with internal standards (e.g., deuterated analogs) to account for matrix effects. For quantification, calibrate using synthetic cis-(+)-4-carene standards and report limits of detection (LOD) and quantification (LOQ) .

- Data Considerations : Cross-validate results with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, especially when distinguishing cis vs. trans isomers .

Q. How can researchers design experiments to study the biosynthetic pathways of cis-(+)-4-carene in plant systems?

- Methodological Answer :

Use isotopic labeling (e.g., -glucose) in plant tissues to trace carbon flux into terpene biosynthesis.

Employ gene silencing (RNAi) or CRISPR-Cas9 to knock down candidate enzymes (e.g., terpene synthases) and monitor changes in cis-(+)-4-carene production.

Combine metabolomic and transcriptomic data to correlate enzyme expression with metabolite levels .

- Statistical Validation : Apply ANOVA to compare yields across experimental conditions and control groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for cis-(+)-4-carene across in vitro and in vivo studies?

- Methodological Answer :

Meta-Analysis : Systematically review literature to identify confounding variables (e.g., purity, solvent effects, species-specific metabolism). Use Cochrane criteria to assess study bias and data reproducibility .

Dose-Response Reevaluation : Conduct dose-ranging studies with standardized cis-(+)-4-carene (≥95% purity) to establish EC/IC values across models.

Mechanistic Follow-Up : Use single-cell RNA sequencing (scRNA-seq) to identify cell-type-specific responses to cis-(+)-4-carene, as demonstrated in eQTL studies .

- Data Interpretation : Apply Hill slope analysis to distinguish allosteric vs. competitive interactions .

Q. How can enzyme engineering improve the enantioselective synthesis of cis-(+)-4-carene in microbial systems?

- Methodological Answer :

Retro-Biosynthetic Design : Identify promiscuous enzymes (e.g., methyltransferases) from terpene pathways and engineer active sites via structure-guided mutagenesis (e.g., Rosetta software).

High-Throughput Screening : Use fluorescence-activated cell sorting (FACS) to select microbial strains with enhanced cis-(+)-4-carene titers.

Fed-Batch Optimization : Monitor dissolved oxygen and pH to maximize yield in bioreactors, as shown in cis-α-irone biosynthesis .

- Validation : Report enzyme kinetics (K, K) and compare with wild-type variants .

Experimental Design & Data Analysis

Q. What statistical approaches are recommended for analyzing time-dependent degradation of cis-(+)-4-carene under environmental conditions?

- Methodological Answer :

Kinetic Modeling : Fit degradation data to first-order or Arrhenius models using nonlinear regression (e.g., GraphPad Prism).

Error Analysis : Calculate standard deviations for triplicate measurements and report confidence intervals for half-life () estimates.

Multivariate Analysis : Use principal component analysis (PCA) to correlate degradation rates with environmental factors (e.g., UV exposure, humidity) .

Q. How should researchers address batch-to-batch variability in cis-(+)-4-carene isolation from natural sources?

- Methodological Answer :

Standardized Extraction Protocols : Specify solvent ratios, extraction times, and temperatures. For example, use hexane:ethanol (3:1 v/v) at 40°C for 24 hours.

Quality Control (QC) : Implement LC-MS/MS for purity checks and quantify batch variability via relative standard deviation (RSD) thresholds (e.g., ≤5% RSD).

Metabolomic Profiling : Compare terpene profiles across batches using untargeted GC-MS to identify co-eluting contaminants .

Hypothesis-Driven Research

Q. What experimental evidence supports the hypothesis that cis-(+)-4-carene modulates inflammatory pathways via NF-κB inhibition?

- Methodological Answer :

In Vitro Assays : Treat macrophage cells (e.g., RAW 264.7) with cis-(+)-4-carene and measure TNF-α/IL-6 levels via ELISA. Include dexamethasone as a positive control.

Mechanistic Studies : Perform electrophoretic mobility shift assay (EMSA) to assess NF-κB-DNA binding inhibition.

In Vivo Validation : Use murine models of inflammation (e.g., carrageenan-induced paw edema) and compare outcomes with controls .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.